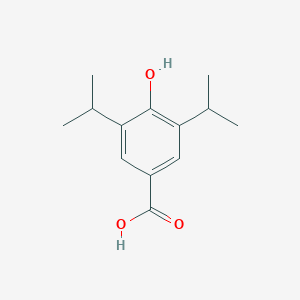

4-Hydroxy-3,5-diisopropylbenzoic Acid

Katalognummer B134436

Molekulargewicht: 222.28 g/mol

InChI-Schlüssel: WYAZPCLFZZTVSP-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08664452B2

Procedure details

360 ml sulphuric acid was added slowly to 25 ml chilled water at 10-15° C. to a round bottom flask supplied with a mechanical stirrer. To this stirred mass was charged p-hydroxy benzoic acid 100 g (0.72M) lot wise followed by Isopropyl alcohol 130 g (2.16M) at a temperature below 15° C. The reaction mass was finally heated to 60-65° C. for 4 hrs. After reaction completion the reaction mass was quenched in caustic solution and washed two times with toluene (400 ml). The aqueous layer obtained was acidified using aq. HCl solution. Precipitated solid was washed twice, each time with 250 ml of hot water and dried to obtain crude product. Crude solid was dissolved in 350 ml of methanol and treated with activated carbon, filtered and added into 1000 ml chilled water at about 10-15° C. The precipitate was filtered off and washed twice with 200 ml of water each time. After drying under vacuum at 70-75° C. up to a constant weight, 4-hydroxy-3,5-diisopropyl benzoic acid was obtained.

Identifiers

|

REACTION_CXSMILES

|

S(=O)(=O)(O)O.O.[OH:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][CH:9]=1.Cl>CO.C(O)(C)C>[OH:7][C:8]1[C:16]([CH:8]([CH3:16])[CH3:9])=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][C:9]=1[CH:11]([CH3:12])[CH3:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

360 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C(=O)O)C=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

350 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Six

|

Name

|

|

|

Quantity

|

130 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

62.5 (± 2.5) °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

supplied with a mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After reaction completion the reaction mass

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was quenched in caustic solution

|

WASH

|

Type

|

WASH

|

|

Details

|

washed two times with toluene (400 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Precipitated solid

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed twice

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

each time with 250 ml of hot water and dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain crude product

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with activated carbon

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added into 1000 ml

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

chilled water at about 10-15° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed twice with 200 ml of water each time

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After drying under vacuum at 70-75° C. up to a constant weight

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C(C=C(C(=O)O)C=C1C(C)C)C(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |